molecular formula C15H14N2O4 B1234933 3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid

3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid

Cat. No. B1234933
M. Wt: 286.28 g/mol
InChI Key: QXLAKZRLCZHBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(3-methoxyanilino)-oxomethyl]amino]benzoic acid is a member of ureas.

Scientific Research Applications

Polyaniline Doping

3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid, a derivative of benzoic acid, can potentially be used in the doping of polyaniline. This process involves the use of substituted benzoic acids to enhance the conductivity of polyaniline salts, which has applications in advanced polymer technologies (Amarnath & Palaniappan, 2005).

Biosynthesis of Natural Products

As a precursor in the biosynthesis of natural products, this compound could play a role in the synthesis of various biologically active compounds. These include naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, all of which possess a range of biological activities (Kang, Shen, & Bai, 2012).

Schiff Base Synthesis

The compound is potentially useful in the synthesis of Schiff bases, which have applications in metal complex formation. These complexes are studied for their antibacterial and antifungal properties, indicating potential pharmaceutical applications (Mounika, Pragathi, & Gyanakumari, 2010).

Antibacterial Activity

Derivatives of 3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid, such as Schiff bases derived from 4-aminobenzoic acid, have been investigated for their antibacterial activity. This implies potential use in developing new antimicrobial agents (Parekh et al., 2005).

Crystalline Architecture Study

The study of its crystalline structures, such as in alkoxy-substituted benzoic acids, provides insights into molecular interactions and packing arrangements. This knowledge is critical in the field of crystallography and material science (Raffo et al., 2014).

Corrosion Inhibition

Substituted benzoic acid derivatives, including those similar to 3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid, are explored as corrosion inhibitors for metals. Their efficiency in protecting metals like steel in corrosive environments has significant implications in materials science (Okey et al., 2020).

Adsorption and Recovery Applications

Chemically modified activated carbons using derivatives of benzoic acid, including 3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid, have been studied for their ability to adsorb and recover metals from aqueous solutions. This has implications in environmental remediation and resource recovery (Gunjate et al., 2020).

Antibacterial Hybrid Derivatives

Novel ester/hybrid derivatives of similar benzoic acids have been synthesized and tested for potential antibacterial activity. Such compounds could contribute to the development of new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Molecular Feature Studies

Research into novel methoxyamino derivatives with acid-base and redox behavior provides insight into the molecular features of compounds like 3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid. These studies are vital in understanding chemical properties and reactions (Bem et al., 2018).

Herbicide Development

Compounds derived from benzoic acid, including methoxy and cyano derivatives, have been used in the development of herbicides. Understanding their behavior in plants can inform agricultural practices and the development of new phytocidal agents (Frear et al., 1972).

Microbial Biosynthesis

The compound can be part of microbial biosynthesis systems for producing building blocks like 3-amino-benzoic acid, which are essential in synthesizing various biologically active compounds (Zhang & Stephanopoulos, 2016).

Luminescent Properties in Coordination Compounds

Its derivatives have been used in studying the luminescent properties of lanthanide coordination compounds. The influence of electron-releasing or withdrawing substituents on photophysical properties is significant in materials science (Sivakumar et al., 2010).

Magnetism Studies

Studying the magnetism of compounds like 3-(N-tert-Butyl-N-aminoxyl)benzoic acid helps understand the magnetic properties of certain organic compounds, which has implications in materials science and electronics (Baskett & Lahti, 2005).

Molluscicidal and Antimicrobial Activity

Prenylated benzoic acid derivatives have shown significant antimicrobial and molluscicidal activities, indicating their potential use in pest control and pharmaceuticals (Orjala et al., 1993).

properties

Product Name

3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

3-[(3-methoxyphenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C15H14N2O4/c1-21-13-7-3-6-12(9-13)17-15(20)16-11-5-2-4-10(8-11)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20)

InChI Key

QXLAKZRLCZHBIP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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